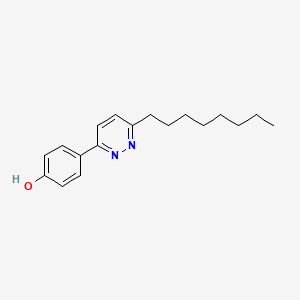
N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide is an organic compound with a complex structure that includes both amine and benzamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide typically involves the reaction of 4-aminophenol with 2-hydroxy-4-methoxybenzoic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Applications De Recherche Scientifique
N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings
Mécanisme D'action
The mechanism of action of N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and methoxy groups can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Aminophenyl)benzamide: Lacks the hydroxyl and methoxy groups, which may affect its reactivity and binding properties.
2-Hydroxy-4-methoxybenzamide: Lacks the amino group, which may reduce its potential for forming hydrogen bonds with biological targets.
4-Aminophenyl-2-hydroxybenzoate: Contains an ester group instead of an amide group, which can influence its chemical stability and reactivity
Uniqueness
N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which can enhance its solubility and reactivity. Additionally, the amide linkage provides stability and the potential for forming strong hydrogen bonds, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
663610-83-1 |
|---|---|
Formule moléculaire |
C14H14N2O3 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
N-(4-aminophenyl)-2-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C14H14N2O3/c1-19-11-6-7-12(13(17)8-11)14(18)16-10-4-2-9(15)3-5-10/h2-8,17H,15H2,1H3,(H,16,18) |
Clé InChI |
GZNBVAHMIVZWRH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({Hydroxy[(3-methylbut-2-en-1-yl)oxy]phosphoryl}methyl)phosphonic acid](/img/structure/B12540169.png)
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide](/img/structure/B12540171.png)
![(2R)-2-[4-(2-hydroxyethoxy)phenoxy]-2-methylbutanoic acid](/img/structure/B12540172.png)


![1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)-](/img/structure/B12540199.png)
![3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid](/img/structure/B12540201.png)


silyl}phenyl)(dimethyl)silanol](/img/structure/B12540221.png)

![Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate](/img/structure/B12540239.png)


